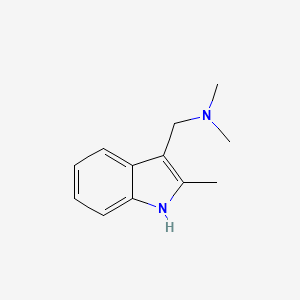

2-Methyl-3-N,N-dimethylaminomethylindole

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Drug Discovery

The journey of indole chemistry began with the study of the dye indigo. pcbiochemres.comwikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust, and by 1869, he had proposed its chemical structure. nih.govpcbiochemres.comwikipedia.org Initially, indole derivatives were primarily used as dyestuffs. However, their significance surged in the 1930s with the discovery that the indole nucleus is a fundamental component of many crucial alkaloids, such as tryptophan and auxins. pcbiochemres.comwikipedia.org

This discovery sparked intense research, revealing the indole core in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). nih.govwikipedia.org The structural versatility of the indole scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. nih.gov Consequently, indole derivatives have become a major focus in drug discovery, leading to the development of drugs for cancer, infectious diseases, inflammation, and neurological disorders. nih.govpcbiochemres.commdpi.com The ongoing exploration of indole-based compounds continues to yield molecules with significant therapeutic potential. nih.gov

The Mannich Reaction as a Strategic Tool for Indole Functionalization

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. nih.govnih.gov It is a three-component condensation between a compound with at least one active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govnih.govresearchgate.net The product is a β-amino carbonyl compound known as a Mannich base. nih.gov

This reaction is a powerful and strategic tool for functionalizing the indole nucleus, as it forms a carbon-carbon bond and introduces a nitrogen-containing side chain in a single step. nih.govchemtube3d.com For indoles, the reaction preferentially occurs at the electron-rich C3 position. chemtube3d.com The electron-donating nitrogen atom of the pyrrole (B145914) ring facilitates electrophilic substitution at this site. chemtube3d.com The resulting Mannich bases, such as gramine (B1672134) and its derivatives, are highly valuable intermediates in organic synthesis. nih.govacs.org They are reactive compounds that can be easily converted into other important structures, making them a key building block for creating diverse libraries of biologically active indole-containing compounds. nih.govnih.gov

Positioning of 2-Methyl-3-N,N-dimethylaminomethylindole within Indole Alkaloid Research

This compound, also known as 2-methylgramine, is a synthetic derivative of the naturally occurring indole alkaloid, gramine. nih.govnih.govchemspider.com Gramine itself is synthesized via the Mannich reaction using indole, formaldehyde (B43269), and dimethylamine. nih.gov Similarly, 2-methylgramine is synthesized using 2-methylindole (B41428) as the substrate in the Mannich reaction. acs.org

The presence of the methyl group at the C2 position distinguishes it from gramine and influences its chemical properties and reactivity. Research has shown that the introduction of a 2-methyl group can impact reaction yields in subsequent synthetic transformations. For instance, in one study, 2-methylgramine provided a higher yield (96%) in a specific nickel-catalyzed reaction compared to other substituted gramines, a result attributed to steric effects. acs.org

This compound is part of a broader class of gramine derivatives that are of significant interest in medicinal chemistry. researchgate.netresearchgate.net Gramine and its analogues serve as important scaffolds for developing new bioactive molecules due to their wide spectrum of biological activities and the relative ease with which their structure can be modified. researchgate.nettandfonline.com

Table 1: Physicochemical Properties of this compound This table summarizes the key computed physicochemical properties of the compound.

| Property | Value | Reference |

| Molecular Formula | C12H16N2 | nih.gov |

| Molecular Weight | 188.27 g/mol | nih.gov |

| XLogP3-AA | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 188.131348519 Da | nih.gov |

| Topological Polar Surface Area | 12.0 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Propriétés

IUPAC Name |

N,N-dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNMXMZCRHTBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958303 | |

| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37125-92-1 | |

| Record name | 3-((Dimethylamino)methyl)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037125921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37125-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLGRAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((DIMETHYLAMINO)METHYL)-2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH810Q3BT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 N,n Dimethylaminomethylindole

Direct Synthesis via Mannich Reaction on 2-Methylindole (B41428) Substrates

The most direct route to 2-Methyl-3-N,N-dimethylaminomethylindole is the Mannich reaction, a three-component condensation involving 2-methylindole, formaldehyde (B43269), and dimethylamine. wikipedia.orgnumberanalytics.com This reaction proceeds via the formation of an electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor) from formaldehyde and dimethylamine, which is then attacked by the electron-rich C3 position of the 2-methylindole ring. wikipedia.orgyoutube.com

The efficiency of the Mannich reaction for indole (B1671886) substrates can be influenced by several factors, including the choice of solvent, temperature, and catalyst. numberanalytics.comresearchgate.net For the synthesis of gramine (B1672134) analogues, various conditions have been explored to maximize yield and minimize reaction time. One effective method involves the use of an acetic acid aqueous solution, which facilitates the reaction under mild conditions. researchgate.net The application of ultrasound irradiation has been shown to significantly enhance the reaction rate and yield compared to conventional stirring methods. researchgate.net For example, the synthesis of a gramine analogue using ultrasound at 35°C resulted in a 98% yield in just 20 minutes, whereas conventional stirring required 60 minutes to achieve a lower yield of 84%. researchgate.net

The table below summarizes and compares different conditions for the Mannich reaction on indole substrates.

Table 1: Optimization of Mannich Reaction Conditions for Indole Substrates

| Substrate | Amine | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Diethylamine (B46881) | CH₂Cl₂, Methanol, 0.8 GPa, ~50°C | 20 hr | 75% | clockss.org |

| 2-Methylindole | Diethylamine | CH₂Cl₂, Methanol, 0.8 GPa, ~50°C | 20 hr | 10% | clockss.org |

| Indole | Piperidine | Acetic Acid, H₂O, 35°C, Stirring | 60 min | 84% | researchgate.net |

A primary challenge in the Mannich reaction involving 2-methylindole is the steric hindrance imposed by the methyl group at the C2 position. clockss.org This steric bulk impedes the approach of the electrophilic iminium ion to the C3 position, which is the preferred site of electrophilic attack for indoles. clockss.orgchemtube3d.com Consequently, reactions with 2-methylindole often result in significantly lower yields compared to unsubstituted indole under similar conditions. clockss.org For instance, under high pressure (0.8 GPa), the reaction of indole with dichloromethane (B109758) and diethylamine afforded the corresponding Mannich base in 75% yield, while 2-methylindole yielded only 10% of the desired product. clockss.org This highlights the substantial deactivating effect of the 2-methyl group on the reaction's efficiency.

Strategies for Structural Diversification and Analog Preparation

This compound is a valuable starting material for creating a diverse range of indole-based compounds. Its utility stems from the ability to perform chemical modifications on both the indole ring and the aminoalkyl side chain.

The indole ring of gramine and its analogs can undergo various electrophilic substitution reactions. While the C3 position is blocked, other positions on the benzene (B151609) portion of the indole nucleus can be functionalized. The specific position of substitution is directed by the activating nature of the indole nitrogen and the existing substituents. These modifications are crucial for synthesizing analogs with varied electronic and steric properties.

The dimethylaminomethyl group at the C3 position is an excellent synthetic handle due to its capacity to act as a leaving group. chemtube3d.com The quaternary ammonium (B1175870) salt, formed by treating the Mannich base with an alkylating agent like methyl iodide, is an even better leaving group and can be readily displaced by a wide range of nucleophiles. A classic application is the displacement of the dimethylamino group by cyanide, typically using sodium or potassium cyanide, to introduce a cyanomethyl group at the C3 position, yielding 3-indoleacetonitrile. chemtube3d.com This transformation is a key step in the synthesis of many biologically important indole derivatives, including auxins and tryptamines.

Table 2: Representative Transformations of the Aminoalkyl Side Chain

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Gramine | 1. CH₃I2. KCN | 3-Indoleacetonitrile | Nucleophilic Displacement | chemtube3d.com |

The reactivity of this compound can be harnessed to construct complex, fused heterocyclic structures. These syntheses often involve intramolecular cyclization reactions or multi-step sequences where the Mannich base is a key intermediate. For example, the side chain can be displaced by a nucleophile that is part of another molecule, leading to the formation of a new ring. An advanced strategy involves a sequence of reactions, such as a Lewis acid-promoted Michael addition of the indole to an enone, followed by an intramolecular Mannich-type reaction to build new heterocyclic rings like tetrahydroquinolines, which can then be aromatized. acs.org Such methodologies allow for the assembly of polycyclic aromatic systems containing the indole moiety, which are scaffolds of interest in materials science and medicinal chemistry. acs.orgrsc.org

Enantioselective Synthesis and Chiral Resolution of Related Indole Derivatives

The creation of chiral indole derivatives is a cornerstone of medicinal chemistry, as the three-dimensional arrangement of substituents can dramatically influence biological activity. While direct enantioselective synthesis of this compound is not extensively documented in dedicated studies, the principles and methodologies are well-established through research on structurally related indole compounds. These methods primarily focus on creating a chiral center at the C-3 position of the indole ring, which is analogous to the position of the dimethylaminomethyl group in the target compound. The main strategies include transition-metal-catalyzed reactions, organocatalysis, and dearomatization processes. bohrium.comnih.gov

A predominant and powerful method for the enantioselective functionalization of indoles is the asymmetric Friedel-Crafts alkylation. nih.gov This reaction involves the addition of an indole nucleophile to an electrophilic partner, guided by a chiral catalyst to control the stereochemical outcome. nih.gov A wide array of electrophiles, such as α,β-unsaturated carbonyl compounds, nitroalkenes, and imines, have been successfully employed with various chiral metal complexes or organocatalysts to produce optically active indole derivatives in high yields and enantioselectivities. bohrium.comnih.gov For instance, the reaction of indoles with nitroalkenes catalyzed by chiral Zn(II)-bisoxazoline complexes yields nitroalkylated indoles with up to 90% enantiomeric excess (ee). acs.org

Transition-metal catalysis offers a versatile platform for these transformations. bohrium.com Palladium-catalyzed reactions, in particular, have been developed for the C-3 allylation of 3-substituted indoles, which is a key step in constructing a quaternary stereocenter. nih.gov This approach directly addresses the challenge of adding a group to an already substituted C-3 position. nih.gov In one study, using a chiral palladium complex with a specific borane (B79455) promoter, researchers achieved the synthesis of 3-allyl-3-methyl-indolenine with up to 85% ee. nih.gov

Another advanced palladium-catalyzed method involves an alkene difunctionalization reaction. This strategy allows for the rapid construction of complex, biologically relevant indole derivatives. nih.gov The reaction proceeds through an intramolecular oxypalladation followed by the addition of the indole nucleophile to a quinone methide intermediate, achieving excellent enantiomeric ratios (up to 99:1 er) and diastereomeric ratios (>20:1 dr). nih.gov

Table 1: Palladium-Catalyzed Enantioselective Alkene Difunctionalization of Indoles nih.govReaction conditions involved a palladium catalyst, a chiral ligand, and an alkene substrate reacting with various indole nucleophiles.

| Entry | Indole Nucleophile | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | N-Methylindole | 81 | 97:3 |

| 2 | N-Benzylindole | 75 | 96:4 |

| 3 | 2-Methylindole | 72 | 98:2 |

| 4 | 2-Phenylindole | 65 | 97:3 |

| 5 | 2-Bromoindole | 68 | 99:1 |

Beyond palladium, nickel-catalyzed reactions have emerged for the enantioselective C-H functionalization of indoles. researchgate.net Using a bulky chiral N-heterocyclic carbene (NHC) as a ligand, researchers have successfully performed C-H annulations on indoles to produce valuable tetrahydropyridoindoles in high yields and enantioselectivities. researchgate.net This method avoids the need for pre-functionalized starting materials by directly activating a C-H bond. researchgate.net

Organocatalysis, particularly with chiral phosphoric acids (CPAs), provides a metal-free alternative for enantioselective indole functionalization. rsc.orgacs.org CPAs have been used to catalyze the asymmetric 1,4-addition of 3-substituted indoles to benzofuran-derived azadienes, affording tri(hetero)arylmethane products with high yields and excellent enantioselectivities (up to 99:1 er). researchgate.net Another innovative strategy is the deracemization of 3,3-disubstituted indolines. acs.org This process involves a CPA-catalyzed asymmetric transfer hydrogenation for kinetic resolution, coupled with a borane-catalyzed hydrogenation that serves as a racemization step for the undesired isomer, ultimately furnishing the desired enantioenriched indoline. acs.org

Asymmetric dearomatization of indoles represents a modern approach to synthesizing chiral indolenines and fused indolines. rsc.org For example, using naphthoquinone monoimines as electrophiles in a reaction catalyzed by a chiral phosphoric acid, 2,3-disubstituted indoles can be converted into either chiral indolenines or fused indolines with high yields and excellent enantioselectivity, depending on the workup conditions. rsc.org

Table 2: Enantioselective C-3 Allylation of 3-Methylindole (B30407) nih.govReaction conditions: 2.5 mol % Pd₂(dba)₃CHCl₃, 7.5 % (S,S)-A ligand, 3 eq of allyl alcohol, with a borane promoter in CH₂Cl₂.

| Entry | Borane Promoter | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Et₃B | 25 | 72 | 62 |

| 2 | 9-BBN-C₆H₁₃ | 25 | 85 | 83 |

| 3 | 9-BBN-C₆H₁₃ | 4 | 92 | 85 |

These diverse and powerful synthetic strategies highlight the significant progress made in accessing chiral indole-containing scaffolds. The methods, ranging from Friedel-Crafts reactions to transition-metal catalysis and organocatalytic dearomatization, provide robust pathways to control stereochemistry at the C-3 position, which is directly applicable to the synthesis of chiral analogs of this compound. bohrium.comnih.govrsc.org

Pharmacological Investigations and Biological Activities of 2 Methyl 3 N,n Dimethylaminomethylindole and Its Analogs

Overview of Broad-Spectrum Bioactivities Associated with Indole (B1671886) Mannich Bases

Indole Mannich bases are a class of organic compounds synthesized through the Mannich reaction, which introduces an aminomethyl group into a molecule. scholarsresearchlibrary.com This structural feature often enhances the bioavailability of the parent molecule. scholarsresearchlibrary.com These compounds are recognized for their diverse and significant pharmacological potential, demonstrating a wide range of biological activities. mdpi.com

Extensive research has revealed that indole Mannich bases exhibit a remarkable breadth of bioactivities, including:

Antimicrobial Properties: This is one of the most extensively studied areas, with indole Mannich bases showing efficacy against various pathogens. They have demonstrated antibacterial, antifungal, and antiviral activities. mdpi.comnih.govmdpi.com

Anti-inflammatory Effects: Many indole Mannich base derivatives have shown potent anti-inflammatory properties. scholarsresearchlibrary.commdpi.commdpi.com

Anticancer and Cytotoxic Activity: A significant number of studies have focused on the potential of these compounds as anticancer agents. mdpi.comnih.gov

Antiviral Activity: Certain indole Mannich bases have been investigated for their ability to inhibit various viruses. nih.govnih.govnih.gov

Other Biological Activities: Beyond these primary areas, indole Mannich bases have also been associated with other therapeutic effects such as analgesic (pain-relieving), anticonvulsant, antimalarial, and antipsychotic properties. mdpi.com

The versatility of the Mannich reaction allows for the synthesis of a large number of structurally diverse derivatives, which contributes to the wide spectrum of their biological actions. nih.gov The introduction of different amine moieties and substitutions on the indole ring can significantly influence the type and potency of the biological activity. scholarsresearchlibrary.com

Specific Therapeutic Area Research: Anti-inflammatory Potential

The anti-inflammatory properties of indole Mannich bases have been a significant area of research. These compounds are explored as potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). scholarsresearchlibrary.com

In Vitro and In Vivo Models for Inflammation

The anti-inflammatory potential of indole Mannich bases has been evaluated using various established experimental models.

In Vitro Models:

Cytokine Inhibition Assays: The ability of these compounds to modulate the production of key inflammatory mediators is a primary focus. Studies have investigated the inhibitory effects of synthetic indole Mannich bases on the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.gov

Nitric Oxide (NO) Production: The overproduction of nitric oxide is a hallmark of inflammation. The inhibitory effect of indole Mannich bases on nitric oxide production in stimulated immune cells is a common in vitro screening method. nih.gov

T-lymphocyte Proliferation: The proliferation of T-lymphocytes is a critical event in the inflammatory cascade. The ability of these compounds to inhibit T-cell proliferation is assessed to determine their immunomodulatory effects. nih.gov

Protein Denaturation Inhibition: The inhibition of protein denaturation is a well-established in vitro method to screen for anti-inflammatory activity. Some benzimidazole-vanillin Mannich base derivatives have been evaluated using this assay. ui.ac.id

In Vivo Models:

Carrageenan-Induced Paw Edema: This is a widely used and classic acute inflammation model in rodents. The administration of an irritant, carrageenan, induces localized inflammation and edema. The efficacy of anti-inflammatory compounds is measured by their ability to reduce the swelling of the paw. Several series of 2,5-disubstituted indole Mannich bases have been tested using this model, with some compounds showing significant inhibition of edema. scholarsresearchlibrary.com

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of indole Mannich bases are believed to be mediated through various mechanisms.

Inhibition of Pro-inflammatory Mediators: A key mechanism is the suppression of pro-inflammatory molecules. Research has shown that certain synthetic indole Mannich bases can significantly inhibit the production of nitric oxide and pro-inflammatory cytokines like IL-4. nih.gov

Modulation of Cellular Immune Responses: Some indole Mannich bases have been found to exert immunomodulatory effects by inhibiting T-lymphocyte proliferation. nih.gov This suggests an interference with the cellular components of the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition: While not universally demonstrated for all indole Mannich bases, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a primary mechanism for many anti-inflammatory drugs. scholarsresearchlibrary.com Molecular docking studies on some N-amidic acid organoselenium compounds, which share structural similarities with some anti-inflammatory agents, have explored their binding affinities for the COX-2 enzyme. rsc.org This suggests that some indole Mannich bases may also exert their effects through this pathway.

It is important to note that while some indole Mannich bases show potent inhibitory effects on certain inflammatory pathways, they may not affect others. For instance, a study on a series of synthetic indole Mannich bases found no activity against reactive oxygen species (ROS) production, another component of the inflammatory response. nih.gov

Antimicrobial Efficacy and Mechanisms

Indole Mannich bases have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic microorganisms.

Antibacterial Activity against Various Pathogens

The antibacterial properties of indole Mannich bases have been documented against both Gram-positive and Gram-negative bacteria.

Broad-Spectrum Activity: Certain Mannich bases derived from sulfonamides have been reported to possess broad-spectrum antibacterial activity. nih.gov

Activity against Specific Pathogens: Studies have evaluated the efficacy of these compounds against specific bacterial strains. For example, some newly synthesized Mannich bases of isatin (B1672199) (an indole derivative) have shown significant antibacterial activity. researchgate.net The antibacterial activity of various indole derivatives has been tested against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Listeria monocytogenes, Salmonella typhimurium, and Enterobacter cloacae. nih.gov In some cases, the activity of these synthetic compounds surpassed that of standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov

Influence of Metal Complexation: The antimicrobial activity of Mannich bases can be enhanced through complexation with metal ions. For instance, metal complexes of 2-(dimethylaminomethyl)isoindoline-1,3-dione, a Mannich base, have been shown to be more active than the free ligand. scispace.com

Below is a table summarizing the antibacterial activity of selected indole derivatives from a research study.

| Compound | B. cereus MIC (mg/mL) | S. aureus MIC (mg/mL) | L. monocytogenes MIC (mg/mL) | En. cloacae MIC (mg/mL) | E. coli MIC (mg/mL) | S. typhimurium MIC (mg/mL) |

| 1 | 0.015 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 |

| 2 | 0.015 | 0.015 | 0.03 | 0.015 | 0.03 | 0.03 |

| 3 | 0.015 | 0.015 | 0.03 | 0.015 | 0.03 | 0.015 |

| 7 | 0.03 | 0.015 | 0.03 | 0.015 | 0.03 | 0.015 |

| 8 | 0.03 | 0.03 | 0.015 | 0.004 | 0.015 | 0.03 |

| 11 | 0.008 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 |

| 12 | 0.03 | 0.03 | 0.015 | 0.015 | 0.004 | 0.015 |

| 17 | 0.03 | 0.008 | 0.03 | 0.03 | 0.03 | 0.03 |

| Ampicillin | 0.125 | 0.25 | 0.06 | 0.125 | 0.06 | 0.06 |

| Streptomycin | 0.5 | 0.5 | 0.25 | 0.5 | 0.25 | 0.25 |

Data sourced from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov

Antifungal and Antiviral Properties

In addition to their antibacterial effects, indole Mannich bases have also been investigated for their activity against fungi and viruses.

Antifungal Activity:

Indole derivatives, including Mannich bases, are known to possess a broad spectrum of antifungal activities. mdpi.com

Specific Mannich bases of isatin have demonstrated favorable antifungal activity. researchgate.net For instance, certain derivatives showed better antifungal efficacy at all tested concentrations compared to their chlorinated counterparts. researchgate.net

The antifungal potential of these compounds has been evaluated against various fungal pathogens, including plant pathogenic fungi. mdpi.com Some indole Schiff base derivatives have shown high inhibition rates against fungi like Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, and Curvularia lunata. mdpi.com

Metal complexes of indole-derived Mannich bases have also been shown to possess significant antifungal activity, which can be greater than the parent organic ligand. scispace.com

Antiviral Activity:

Mannich bases derived from indoles have been explored for their antiviral properties. nih.govnih.gov

One study synthesized a series of Mannich bases from N-propargylated indoles condensed with triterpenic acids. Several of these compounds were found to be effective against the influenza A virus (H1N1) with low toxicity. nih.gov

Another derivative from the same study exhibited activity against a SARS-CoV-2 pseudovirus. nih.gov

Molecular docking studies have been employed to understand the potential binding interactions of these compounds with viral proteins, such as the M2 protein of the influenza A virus and the spike glycoprotein (B1211001) of SARS-CoV-2. nih.govnih.gov

Anticancer and Antiproliferative Studies

The indole nucleus is a significant scaffold in the development of new therapeutic agents, and its derivatives have been the subject of extensive research for their potential anticancer properties. The compound 2-Methyl-3-N,N-dimethylaminomethylindole, commonly known as gramine (B1672134), and its analogs have demonstrated notable effects against various cancer types through mechanisms including direct cytotoxicity, modulation of the cell cycle, and induction of programmed cell death (apoptosis).

Cytotoxicity against Various Cancer Cell Lines

Derivatives of gramine have shown promising cytotoxic activity against a range of human cancer cell lines. The effectiveness of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Research has highlighted the potential of gramine-based molecules in cancer therapy. For instance, a gramine-based hybrid molecule, compound 79c, was reported to have potent activity against MGC803 human gastric cancer cells, with an IC50 value of 3.74 μM. nih.govresearchgate.net Another study prepared gramine-loaded iron oxide nanoparticles which exhibited good anti-proliferation activity against HCT-116 human colon cancer cells, showing an IC50 value of 25 μg/mL. nih.gov The parent compound, gramine, has also been investigated for its anti-proliferative effects against human gastric cancer, human lung cancer, and human hepatocellular liver cancer cell lines. nih.gov

Furthermore, the anticancer potential of related indole alkaloids has been documented. Harmine, a β-carboline alkaloid, was found to inhibit the proliferation of anaplastic thyroid cancer cell lines BHT-101 and CAL-62, with IC50 values of 11.7 μM and 22.0 μM, respectively. mdpi.com Another analog, methyl jasmonate, has demonstrated cooperative cytotoxic effects when combined with conventional chemotherapeutic drugs like adriamycin and BCNU against malignancies such as leukemia and pancreatic carcinoma. nih.gov

Table 1: Cytotoxicity of this compound (Gramine) Analogs against Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50 Value |

|---|---|---|---|

| Compound 79c (Gramine derivative) | MGC803 | Human Gastric Cancer | 3.74 μM |

| Gramine-loaded nanoparticles | HCT-116 | Human Colon Cancer | 25 μg/mL |

| Harmine | BHT-101 | Anaplastic Thyroid Cancer | 11.7 μM |

| Harmine | CAL-62 | Anaplastic Thyroid Cancer | 22.0 μM |

| Compound 30 (Gramine derivative) | MGC803 | Human Gastric Cancer | 0.59 μM |

Data sourced from multiple studies. nih.govresearchgate.netmdpi.com

Modulation of Cell Cycle and Apoptosis Pathways

Beyond direct cytotoxicity, gramine and its analogs exert their anticancer effects by interfering with fundamental cellular processes like cell cycle progression and apoptosis.

A gramine-based hybrid, compound 79c, was found to cause cell cycle arrest at the G2/M phase and to induce mitochondria-mediated apoptosis in gastric cancer cells. researchgate.netmdpi.com The parent compound, gramine, has been shown to induce apoptosis in hamster buccal pouch carcinoma by modulating TGF-β signaling. nih.gov This modulation leads to the upregulation of several pro-apoptotic proteins, including Bax, cytochrome C, Apaf-1, caspase-9, and caspase-3. nih.gov Further studies have confirmed that gramine can activate key tumor suppressor proteins such as p21 and p53, which play crucial roles in preventing cancer development. nih.gov

The induction of apoptosis is a common mechanism for many indole-based anticancer agents. An indole chalcone (B49325) derivative, ZK-CH-11d, was shown to arrest the cell cycle at the G2/M phase and trigger apoptosis, which was associated with the release of cytochrome c, cleavage of PARP, and activation of caspases 3 and 7 in breast cancer cells. mdpi.com Similarly, methyl jasmonate, a related compound, can induce cell death through both intrinsic and extrinsic apoptotic pathways. nih.gov Another related indole compound, 3,3′-Diindolylmethane (DIM), induces apoptosis in prostate cancer cells by inhibiting proteasome activity, which leads to the stabilization of IκBα, an inhibitor of the pro-survival NF-κB pathway. nih.gov

The mechanism of apoptosis induction by gramine derivatives often involves the mitochondria. In gastric cancer cells, a gramine derivative (compound 30) was shown to up-regulate the expression of pro-apoptotic proteins Bid and PARP, while down-regulating the cell cycle protein Cyclin D1. researchgate.net

Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov P-gp actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov

A promising strategy to combat MDR is the use of P-gp inhibitors. nih.gov Research into indole alkaloids has identified compounds with the potential to act as P-gp inhibitors. Mitragynine (B136389), a major alkaloid from the Mitragyna speciosa plant, has been shown to inhibit P-gp in vitro. nih.gov Mechanistic studies revealed that mitragynine can downregulate the mRNA and protein expression of P-gp. nih.gov Molecular docking simulations suggest that mitragynine interacts with the nucleotide-binding domain of the P-gp structure. nih.gov By inhibiting the function of this efflux pump, such compounds can potentially restore the sensitivity of resistant cancer cells to chemotherapy. The development of P-gp inhibitors represents a critical area of research, with several generations of inhibitors having been explored to find agents with high potency and low toxicity. nih.gov

Other Noteworthy Biological Activities

In addition to their anticancer properties, this compound and its analogs have been investigated for other significant biological effects, including analgesic and antidiabetic activities.

Analgesic Properties

Several derivatives of the core indole structure have demonstrated notable analgesic (pain-relieving) properties in preclinical models. core.ac.uknih.gov The analgesic activity is often evaluated using methods such as the acetic acid-induced writhing test in mice, which assesses a compound's ability to reduce pain caused by a chemical irritant. mdpi.comnih.gov

Studies on 2,3-polymethyleneindole derivatives, which are structural analogs, have shown that these compounds can exhibit strong antinociceptive activity against chemical stimuli. core.ac.uk For example, one such derivative produced a maximal pain inhibition of approximately 80% in the writhing test. core.ac.uk The structural modifications on the indole ring are crucial for this activity. A study on cubebin (B1669318) derivatives found that amination—the introduction of a dimethylethylamine group, which is structurally similar to the N,N-dimethylaminomethyl group of gramine—was effective in enhancing analgesic activity. nih.gov

The broader class of alkaloids, including many derived from Traditional Chinese Medicine, is well-known for containing compounds with pain management potential. nih.gov These alkaloids often act on multiple targets to suppress pain signals and reduce underlying inflammation. nih.gov

Table 2: Analgesic Activity of Selected Indole Analogs

| Compound/Analog | Assay | Model | Notable Result |

|---|---|---|---|

| 7-(dimethylaminomethylene)-amino-2,3-polymethyleneindole (Compound 1) | Writhing Test | Mice | ~80% inhibition of writhings 30 min after administration. |

| O-dimethylethylamine cubebin (Cubebin derivative) | Acetic Acid-Induced Writhing | Mice | Showed dose-response correlation and was more effective than the parent compound. |

| Compound 17i (Benzothiazole derivative) | Acetic Acid-Induced Writhing | Mice | ED50 of 69 µM/kg after 2 hours. |

| Agmatine Derivatives (e.g., 3d, 5d) | Acetic Acid-Induced Writhing | Mice | Showed notable analgesic activity. |

Data sourced from multiple studies. core.ac.uknih.govmdpi.comnih.gov

Antidiabetic Activity

A key target in the treatment of type 2 diabetes is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov PTP1B negatively regulates the insulin (B600854) signaling pathway by dephosphorylating the insulin receptor, which leads to insulin resistance. nih.gov Therefore, inhibitors of PTP1B are considered promising therapeutic agents for managing type 2 diabetes, as they can enhance insulin sensitivity. nih.govnih.gov

The search for effective and selective PTP1B inhibitors has drawn attention to various natural and synthetic compounds. nih.gov While direct studies on this compound as a PTP1B inhibitor are limited, the development of PTP1B inhibitors from diverse chemical classes is an active area of research. For example, a proteoglycan extracted from the mushroom Ganoderma lucidum was identified as a competitive PTP1B inhibitor that could ameliorate insulin resistance in animal models. rsc.org The therapeutic benefit of PTP1B inhibition has been demonstrated in preclinical studies where antisense oligonucleotides targeting PTP1B normalized blood glucose levels and improved insulin sensitivity in diabetic mice. nih.gov The exploration of indole analogs and other heterocyclic compounds as PTP1B inhibitors continues to be a viable strategy for the discovery of new antidiabetic drugs. researchgate.net

Neurotransmitter System Modulation

While direct studies on the neurotransmitter system modulation of this compound are not extensively documented in publicly available literature, the activities of its structural analog, gramine (N,N-dimethyl-1H-indole-3-methylamine), and other indole derivatives provide significant insights into its potential pharmacological profile. The indole nucleus is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which is crucial for regulating mood, sleep, and appetite. nih.gov This structural similarity suggests that indole derivatives can interact with various components of the central nervous system. eurekaselect.commdpi.com

Research has shown that gramine and its derivatives can act as modulators of the serotonergic system. For instance, gramine itself has been identified as a vasorelaxing agent that primarily acts through antagonism at 5-HT2A receptors. nih.gov Furthermore, a study on synthesized gramine derivatives revealed that several of these compounds exhibited agonist activities at both melatonin (B1676174) (MT₁) and serotonin 5-HT1A receptors. nih.gov Specifically, derivatives 7, 19, and 21 in that study demonstrated significant agonistic effects on both receptor types, with EC₅₀ values in the sub-micromolar range. nih.gov This suggests that modifications to the gramine structure can tune the activity towards different receptor subtypes.

The broader class of indole-3-alkylamines has also been investigated for its effects on neurotransmitter systems. Certain N-pyridinyl-(indol-3-yl)alkylamines have been shown to be potent and selective inhibitors of 5-HT uptake, a key mechanism in the action of many antidepressant medications. nih.gov For example, compounds 23 and 24 from this series were highly effective inhibitors of 5-HT uptake at a concentration of 0.1 µmol/L and displayed excellent selectivity for the 5-HT uptake site over those for dopamine (B1211576) (DA) and noradrenaline (NA). nih.gov

Moreover, other indole derivatives have been explored for their potential to modulate dopamine receptors. For instance, roxindole (B1679591) is a known dopamine autoreceptor agonist that has been used in the treatment of major depression. jpsbr.org The development of selective ligands for dopamine receptor subtypes, such as the D₃ receptor, is an active area of research for treating various neurological disorders. researchgate.netnih.gov The structural similarities of this compound to these neurologically active compounds suggest a potential for interaction with various neurotransmitter systems, although specific studies are required for confirmation.

Table 1: Neurotransmitter Receptor Activity of Selected Gramine Analogs

| Compound/Derivative | Receptor Target | Activity | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Gramine | 5-HT₂ₐ | Antagonist | - | nih.gov |

| Derivative 7 | MT₁ | Agonist | 0.51 | nih.gov |

| 5-HT₁ₐ | Agonist | 0.28 | nih.gov | |

| Derivative 19 | MT₁ | Agonist | 0.39 | nih.gov |

| 5-HT₁ₐ | Agonist | 0.46 | nih.gov | |

| Derivative 21 | MT₁ | Agonist | 0.50 | nih.gov |

| 5-HT₁ₐ | Agonist | 0.23 | nih.gov | |

| N-pyridinyl-(indol-3-yl)alkylamine 23 | 5-HT Uptake Site | Inhibitor | Potent at 0.1 µmol/L | nih.gov |

Antimalarial and Anti-HIV Activity

The indole scaffold and related heterocyclic structures have been a source of investigation for the development of novel antimalarial and anti-HIV agents. While direct evidence for the activity of this compound is limited, the evaluation of its analogs and other structurally related compounds provides a basis for its potential in these therapeutic areas.

In the context of antimalarial research, various indole derivatives have been screened for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mmv.orgnih.gov For instance, certain 5-anilino-3-arylpyrazoles, which can be considered bioisosteres of indole systems, have demonstrated micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Additionally, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have shown antimalarial activity in the sub-micromolar to micromolar range. mdpi.com The search for new antimalarial agents is driven by the increasing resistance of the parasite to existing drugs. mmv.org

Regarding anti-HIV activity, numerous studies have focused on compounds that can inhibit key viral enzymes or processes. The chromanone derivative, 12-oxocalanolide A, has been identified as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against various HIV strains. nih.gov The development of third-generation immunoassays has significantly improved the early detection of HIV infection, which is crucial for effective antiviral therapy. nih.govnih.gov These assays can detect both HIV antibodies and the p24 antigen, reducing the window period for diagnosis. globalpointofcare.abbottfda.gov The evaluation of novel compounds for anti-HIV activity often involves screening against different viral strains and assessing their mechanism of action. genome.jp While a direct link to this compound is not established, the broad screening of diverse chemical scaffolds, including those containing the indole nucleus, remains a key strategy in the discovery of new anti-HIV agents. nih.govresearchgate.net

Table 2: Antimalarial Activity of Selected Analogs

| Compound Class/Derivative | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-anilino-3-arylpyrazoles (e.g., 2b, 2e, 2k, 2l) | D10 (CQ-sensitive) | Micromolar range | nih.gov |

| W2 (CQ-resistant) | Micromolar range | nih.gov | |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene (e.g., 1m) | 3D7 (CQ-sensitive) | Sub-micromolar to µM range | mdpi.com |

Structure Activity Relationship Sar Elucidation and Lead Optimization

Identification of Pharmacophoric Elements within the 2-Methyl-3-N,N-dimethylaminomethylindole Scaffold

The this compound scaffold, an analog of the natural alkaloid gramine (B1672134), possesses key structural features that are fundamental to its biological interactions. The core pharmacophore consists of the indole (B1671886) nucleus, a methyl group at the C-2 position, and a dimethylaminomethyl side chain at the C-3 position. The indole ring system itself is a privileged scaffold in medicinal chemistry, known to mimic the structure of tryptophan and interact with a wide array of biological targets. nih.gov The nitrogen atom within the indole ring and the aromatic system are crucial for forming various non-covalent interactions, including hydrogen bonds and pi-stacking, with receptor sites. The dimethylaminomethyl group at the C-3 position introduces a basic, ionizable center, which is often critical for receptor binding and can influence the pharmacokinetic properties of the molecule.

Impact of Substituents on Biological Activity Profiles

The biological activity of the this compound scaffold can be significantly modulated by the introduction of various substituents at different positions on the indole ring and by modification of the aminomethyl side chain.

Positional Effects of Indole Ring Substitutions (e.g., C-5, C-6, N-1 halogenation or methoxy (B1213986) groups)

Substitutions on the indole ring of gramine and its analogs have been shown to have a profound impact on their biological activities. For instance, the introduction of bromine atoms onto the indole nucleus of gramine has been reported to enhance its antiviral activity against the tobacco mosaic virus (TMV). nih.gov Specifically, brominated gramine analogs showed significantly higher inhibition rates compared to the parent compound. nih.gov

Methylation at the N-1 position of the indole ring has also been demonstrated to improve the anti-TMV activity of gramine derivatives. nih.gov In the context of other indole-based compounds, such as those targeting the human A2A adenosine (B11128) receptor, the presence of a methoxy group at the C-7 position of the indole nucleus was found to enhance binding affinity. nih.gov While direct data for this compound is limited, these findings on related structures suggest that substitutions at these positions are key for modulating biological effects.

| Compound/Analog | Substitution | Effect on Biological Activity | Reference |

| Gramine Analog | Bromination | Enhanced anti-TMV activity | nih.gov |

| Gramine Analog | N-1 Methylation | Improved anti-TMV activity | nih.gov |

| Indole-based hA2AAR Ligand | C-7 Methoxy | Enhanced receptor binding affinity | nih.gov |

Variation of the Tertiary Amine Moiety

The nature of the tertiary amine moiety in the C-3 side chain plays a significant role in the biological activity of gramine-like compounds. Studies on N-alkyl-beta-D-glucosylamines have shown that the length of the N-alkyl chain significantly influences antimicrobial activity, with longer chains leading to more potent effects. nih.gov For example, N-dodecyl-beta-D-glucosylamine demonstrated complete inhibition of fungal and bacterial growth at low concentrations, whereas analogs with shorter alkyl chains were less effective. nih.gov This suggests that modifications to the N,N-dimethyl groups of this compound, such as increasing the alkyl chain length or introducing other functional groups, could be a viable strategy for optimizing its biological profile.

| N-Alkyl-beta-D-glucosylamine Analog | N-Alkyl Chain Length | Antimicrobial Activity | Reference |

| N-Hexyl-beta-D-glucosylamine | C6 | Moderate fungal inhibition | nih.gov |

| N-Octyl-beta-D-glucosylamine | C8 | Good fungal inhibition | nih.gov |

| N-Dodecyl-beta-D-glucosylamine | C12 | Complete fungal and bacterial growth inhibition | nih.gov |

Computational Approaches to SAR and Ligand Design

Computational methods, particularly molecular docking, are invaluable tools for understanding the SAR of this compound and for guiding the design of new, more potent, and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical, electronic, and steric properties (descriptors) that govern activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby guiding drug design and optimization. mdpi.com

For indole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. For instance, QSAR analyses have been performed on series of 3-substituted indole derivatives to design compounds with improved anti-inflammatory activity. researchgate.net These studies often calculate a wide range of molecular descriptors and use statistical methods like multiple linear regression (MLR) to build predictive models. researchgate.netresearchgate.net A statistically significant correlation coefficient (r) and cross-validated coefficient (q²) are indicative of a robust and predictive model. researchgate.net

In a typical QSAR study on indole derivatives, descriptors can be categorized as:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments, which describe a molecule's electronic properties and reactivity. walisongo.ac.id

Steric/Topological Descriptors: These include molecular weight, shape indices, and connectivity indices, which relate to the size and shape of the molecule.

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a common descriptor for the lipophilicity of a compound, which influences its ability to cross cell membranes. nih.gov

Thermodynamic Descriptors: Such as heat of formation and hydration energy. walisongo.ac.id

A study on 3,5-disubstituted indole derivatives as Pim kinase inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity, providing a more intuitive guide for structural modification. researchgate.netnih.gov

Table 1: Example of Descriptors Used in QSAR Models for Indole Derivatives (Note: This table is illustrative of descriptors used for the indole class and not specific to this compound)

| Descriptor Category | Example Descriptor | Influence on Activity (Hypothetical) | Reference |

|---|---|---|---|

| Electronic | AM1_Dipole | Higher dipole moment may enhance binding to polar receptor sites. | mdpi.com |

| Thermodynamic | Heat of Formation (AM1_E) | Lower energy of formation could indicate a more stable and favorable conformation for binding. | mdpi.com |

| Topological | Wiener Index | Relates to molecular branching; can influence receptor fit. | researchgate.net |

| Hydrophobicity | LogP | Optimal lipophilicity is crucial for both target interaction and pharmacokinetic properties. | nih.govwalisongo.ac.id |

| 3D-QSAR Field | CoMFA Steric Field | Contour maps indicate where bulky groups increase or decrease activity. | researchgate.netnih.gov |

| 3D-QSAR Field | CoMSIA Electrostatic Field | Contour maps show where positive or negative charges are preferred for optimal interaction. | researchgate.netnih.gov |

These QSAR models, once validated, serve as powerful predictive tools to prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline.

Pharmacokinetic Adme and Metabolic Studies on 2 Methyl 3 N,n Dimethylaminomethylindole Analogs

Investigation of Absorption and Distribution Characteristics in Biological Systems

The absorption and distribution of indole (B1671886) derivatives are significantly influenced by their physicochemical properties, such as lipophilicity and ionization state. For analogs like 2-Methyl-3-N,N-dimethylaminomethylindole, which possesses a tertiary amine, the route of administration and physiological pH are critical determinants of its absorption.

Oral administration of similar compounds, such as the hypoglycemic agent alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, has been shown to result in rapid and nearly complete absorption from the gastrointestinal tract. nih.gov This suggests that this compound would likely be well-absorbed orally. The presence of the dimethylaminomethyl group would render the molecule basic, allowing for ionization and dissolution in the acidic environment of the stomach, followed by absorption in the more alkaline small intestine.

Once absorbed into the systemic circulation, the distribution of indole analogs is typically widespread. The volume of distribution (Vd) for a related compound, α-ethyltryptamine, is relatively large, indicating significant tissue distribution. wikipedia.org For another analog, N,N-dimethyltryptamine (DMT), low plasma protein binding suggests that a high fraction of the drug is available for distribution into tissues and for metabolism. nih.gov Given the lipophilic nature of the indole ring, this compound is expected to readily cross cell membranes and distribute into various tissues. pressbooks.pub The distribution can be influenced by active transport mechanisms; for instance, P-glycoprotein can affect the transport of drugs across the intestinal wall and the blood-brain barrier. pressbooks.pub

Table 1: Predicted Physicochemical and Absorption/Distribution Properties of this compound Based on Analog Data

| Property | Predicted Value/Characteristic | Rationale/Analog Data |

| Molecular Formula | C12H16N2 | synquestlabs.com |

| Molecular Weight | 188.27 g/mol | synquestlabs.com |

| Oral Bioavailability | Likely High | Rapid and complete absorption observed for similar indole analogs. nih.gov |

| Plasma Protein Binding | Likely Low to Moderate | Low plasma protein binding seen with N,N-dimethyltryptamine (DMT). nih.gov |

| Volume of Distribution (Vd) | Likely Large | Large Vd observed for α-ethyltryptamine, indicating extensive tissue distribution. wikipedia.org |

| Blood-Brain Barrier Permeability | Possible | Lipophilic indole structure may facilitate CNS penetration. |

Identification and Characterization of Metabolic Pathways

The metabolism of xenobiotics, including indole derivatives, primarily occurs in the liver and is categorized into Phase I and Phase II reactions. longdom.orgwikipedia.org These processes aim to convert lipophilic compounds into more polar, water-soluble metabolites that can be easily excreted. drughunter.com

Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. drughunter.com For indole analogs, oxidation is a major metabolic pathway, often catalyzed by cytochrome P450 (CYP) enzymes. longdom.org

Studies on the closely related compound 3-methylindole (B30407) (skatole) have identified several oxidative metabolites. The primary sites of oxidation are the indole ring and the methyl group. nih.gov Key oxidative reactions include:

Hydroxylation: The indole ring can be hydroxylated at various positions, with 5-hydroxy and 6-hydroxy metabolites being common. nih.gov

Oxidation of the Pyrrole (B145914) Ring: The 2,3-double bond of the indole nucleus can be epoxidized, leading to the formation of reactive intermediates. nih.gov

N-demethylation: The N,N-dimethylamino group of this compound is a prime target for N-dealkylation, a common metabolic pathway for secondary and tertiary amines, leading to the formation of the corresponding secondary and primary amines. nih.gov This process is also observed in the metabolism of N,N-dimethyltryptamine (DMT), which is metabolized by CYP2D6 and CYP2C19. nih.gov

Oxidative deamination: Monoamine oxidase (MAO), particularly MAO-A, is known to be involved in the metabolism of tryptamine (B22526) derivatives like DMT, leading to the formation of indole-3-acetic acid. nih.govwikipedia.org

Table 2: Predicted Phase I Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite | Key Enzymes Involved (based on analogs) |

| N-demethylation | 2-Methyl-3-N-methylaminomethylindole | Cytochrome P450 (e.g., CYP2D6, CYP2C19) nih.gov |

| N-demethylation | 2-Methyl-3-aminomethylindole | Cytochrome P450 nih.gov |

| Oxidative Deamination | 2-Methyl-indole-3-acetaldehyde | Monoamine Oxidase (MAO-A) nih.gov |

| Indole Ring Hydroxylation | 5-Hydroxy-2-methyl-3-N,N-dimethylaminomethylindole | Cytochrome P450 nih.gov |

| Indole Ring Hydroxylation | 6-Hydroxy-2-methyl-3-N,N-dimethylaminomethylindole | Cytochrome P450 nih.gov |

| 2-Methyl Group Oxidation | 2-Hydroxymethyl-3-N,N-dimethylaminomethylindole | Cytochrome P450 |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion. uomus.edu.iqdrughunter.com Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. drughunter.comnumberanalytics.com

For hydroxylated metabolites of indole analogs, glucuronidation and sulfation are major metabolic pathways. uomus.edu.iqnumberanalytics.com For example, a major metabolic pathway for one indole-based drug was conjugation with glucuronic acid. nih.gov In studies of 3-methylindole, the 5-hydroxy metabolite was shown to undergo both sulfation and glucuronidation. ufl.edu

Reactive intermediates formed during Phase I metabolism, such as epoxides, can be detoxified by conjugation with glutathione (GSH). uomus.edu.iq The metabolism of 3-methylindole in human liver microsomes has been shown to produce glutathione adducts, indicating the formation of reactive electrophilic intermediates. nih.gov

Table 3: Predicted Phase II Conjugates of this compound Metabolites

| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Conjugate | Conjugating Enzyme Family |

| Hydroxylated Metabolites | Glucuronidation | O-glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) drughunter.com |

| Hydroxylated Metabolites | Sulfation | O-sulfate conjugate | Sulfotransferases (SULTs) drughunter.com |

| Epoxide Intermediates | Glutathione Conjugation | Glutathione adduct | Glutathione S-transferases (GSTs) uomus.edu.iq |

Excretion Profiles and Routes of Elimination

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. Due to the increased water solubility of the Phase II conjugates, renal excretion is the primary route of elimination for most indole analogs.

For a related hypoglycemic agent, approximately 80% of the administered dose was recovered in the urine, with the remainder in the feces. nih.gov The unchanged drug accounted for about 40% of the dose, excreted almost exclusively in the urine. nih.gov Similarly, the major metabolite of α-ethyltryptamine is eliminated primarily in the urine. wikipedia.org The elimination half-life of these compounds can vary, with values ranging from around 8 hours for α-ethyltryptamine to 25-30 hours for the aforementioned hypoglycemic agent. nih.govwikipedia.org For N,N-dimethyltryptamine, clearance is very rapid, with an elimination half-life of 9-12 minutes. nih.gov

Table 4: Predicted Excretion Profile of this compound and its Metabolites

| Parameter | Predicted Characteristic | Rationale/Analog Data |

| Primary Route of Excretion | Renal (Urine) | Major route for similar indole analogs. nih.govwikipedia.org |

| Secondary Route of Excretion | Fecal | A minor route for some analogs. nih.gov |

| Excreted Forms | Unchanged drug and metabolites (primarily Phase II conjugates) | Both parent drug and metabolites are typically found in urine. nih.gov |

| Elimination Half-life | Variable, likely in the range of several hours | Dependent on the specific metabolic pathways and clearance rates. nih.govwikipedia.orgnih.gov |

Advanced Analytical Techniques in the Research of 2 Methyl 3 N,n Dimethylaminomethylindole

Spectroscopic Methods for Structural Confirmation and Characterization

Spectroscopic techniques are fundamental to the unequivocal identification and structural elucidation of 2-Methyl-3-N,N-dimethylaminomethylindole. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the closely related compound, gramine (B1672134) (3-(Dimethylaminomethyl)indole), ¹H NMR spectral data has been recorded on a 300 MHz instrument. nih.gov While specific data for the 2-methyl derivative is not widely published, the expected spectrum would show characteristic signals for the aromatic protons on the indole (B1671886) ring, a singlet for the C2-methyl group, a singlet for the methylene (B1212753) bridge protons (CH₂), and a singlet for the two equivalent N-methyl groups of the dimethylamino moiety. The integration of these peaks would correspond to the number of protons in each group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Molecular Ion Peak: In an MS experiment, this compound (C₁₂H₁₆N₂) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its monoisotopic mass of 188.13. nih.gov

Fragmentation Pattern: Electron ionization (EI) GC-MS analysis of the parent compound gramine shows a characteristic fragmentation pattern. nih.gov The most abundant fragment ion (base peak) typically appears at m/z 130, resulting from the cleavage of the dimethylamino-methyl group, which forms a stable indolyl-methyl carbocation. nih.govmassbank.eulibretexts.org This key fragmentation is a hallmark of gramine and its derivatives. Other significant fragments for gramine are observed at m/z 131 and the molecular ion at m/z 174. nih.gov For the 2-methyl derivative, a similar fragmentation leading to a base peak at m/z 144 (from the loss of the dimethylaminomethyl side chain) would be anticipated. LC-MS/MS analysis, often using electrospray ionization (ESI), provides further structural confirmation by selecting the precursor ion (e.g., m/z 189 for the protonated molecule) and fragmenting it to produce specific product ions. nih.govmassbank.eu

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netdocbrown.info

An FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. Data for the closely related compound gramine shows key absorbances that can be used for inference. nih.govchemicalbook.com

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching (CH₃, CH₂) | ~2950-2800 |

| C-N | Stretching (Aliphatic Amine) | ~1220-1020 |

| C=C | Stretching (Aromatic Ring) | ~1600-1450 |

Data inferred from spectra of gramine and general IR correlation tables. nih.govchemicalbook.comchemicalbook.comspectrabase.comresearchgate.net

The presence of a broad peak around 3400 cm⁻¹ indicates the N-H stretch of the indole ring. The sharp peaks between 2800 and 3000 cm⁻¹ are due to C-H stretching of the methyl and methylene groups. chemicalbook.com The absence of a primary or secondary amine N-H stretch (typically a sharp peak or pair of peaks around 3300-3500 cm⁻¹) and the presence of a C-N stretching band confirm the tertiary amine structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice, providing unambiguous proof of the molecular structure and stereochemistry. To date, no public records of the single-crystal X-ray structure of this compound have been found.

Chromatographic Separations for Purity Assessment and Isolation of Metabolites

Chromatographic methods are essential for separating this compound from impurities, starting materials, and potential metabolites, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of indole alkaloids. nih.govnih.govtaylorfrancis.com

Purity Assessment: For purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for separating indole alkaloids. nih.govpensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with different polarities. Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore.

Isolation of Metabolites: While specific metabolites of this compound have not been characterized in the literature, the metabolism of indole alkaloids can involve processes like N-oxidation, hydroxylation of the indole ring, and N-demethylation. website-files.comfrontiersin.orgnih.gov Isolating these potentially more polar metabolites would also rely on reversed-phase HPLC, possibly with adjustments to the gradient program to ensure their retention and separation from the parent compound. Preparative HPLC, which uses larger columns and higher flow rates, would be the method of choice for isolating sufficient quantities of metabolites for subsequent structural identification by NMR and MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing volatile and thermally stable compounds. aapg.org

Purity and Fragmentation Analysis: this compound is sufficiently volatile for GC analysis. The compound would be separated from other volatile components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on its boiling point and interaction with the stationary phase. libretexts.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. As mentioned previously, the fragmentation pattern provides a fingerprint for identification. nih.gov GC-MS is highly effective for detecting and identifying trace impurities that are also amenable to gas chromatography.

Bioanalytical Methods for Quantification in Complex Biological Matrices

To understand the pharmacokinetics of this compound, sensitive and selective bioanalytical methods are required to measure its concentration in biological fluids like plasma or serum. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govui.ac.id

A typical LC-MS/MS method for quantifying this compound in plasma would involve the following steps:

Sample Preparation: The primary challenge is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and other endogenous substances that can interfere with the analysis. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the proteins. waters.com After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. The choice of solvent is critical to ensure high recovery of the target compound while minimizing the extraction of interfering substances.

Solid-Phase Extraction (SPE): This is a more selective method where the plasma sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov

Chromatographic Separation: The prepared sample extract is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. A rapid gradient elution on a C18 column is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. ui.ac.id

Tandem Mass Spectrometry (MS/MS) Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective technique involves monitoring a specific transition from a precursor ion to a product ion.

Precursor Ion: For this compound, the protonated molecule [M+H]⁺ at m/z 189.1 would be selected in the first quadrupole.

Product Ion: This precursor ion is fragmented in the second quadrupole (the collision cell), and a specific, stable product ion (e.g., the m/z 144 fragment) is selected and monitored in the third quadrupole. This process ensures that only the compound of interest is detected, providing exceptional selectivity and sensitivity even at very low concentrations. nih.gov

Method Validation: Any bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. ui.ac.idwaters.com Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range.

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of the results. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

By employing such a validated LC-MS/MS method, researchers can accurately determine the concentration-time profile of this compound in preclinical studies.

Toxicological Considerations in Preclinical Development

Assessment of Cytotoxicity in Cellular Models

A comprehensive review of scientific literature and toxicological databases did not yield any specific studies investigating the cytotoxicity of 2-Methyl-3-N,N-dimethylaminomethylindole in cellular models. Consequently, there is no available data on parameters such as the half-maximal inhibitory concentration (IC50) or the specific cytotoxic mechanisms of this compound on cultured cells.

Interactive Data Table: Cytotoxicity of this compound in Cellular Models

| Cell Line | Assay Type | Endpoint | Result |

| Data not available | Data not available | Data not available | Data not available |

General Toxicity Profiles in Research Animal Models

Searches of preclinical research databases and scientific publications did not identify any studies detailing the general toxicity profile of this compound in research animal models. Therefore, information regarding the physiological or behavioral effects of this compound following in vivo administration is not currently available.

Interactive Data Table: General Toxicity Findings for this compound in Animal Models

| Animal Model | Route of Administration | Key Findings |

| Data not available | Data not available | Data not available |

Evaluation of Genotoxicity and Mutagenicity

There is a lack of available data from studies assessing the genotoxic and mutagenic potential of this compound. No records of this compound being evaluated in standard genotoxicity assays, such as the Ames test for bacterial reverse mutations or chromosomal aberration tests in mammalian cells, were found in the public scientific literature.

Interactive Data Table: Genotoxicity and Mutagenicity of this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Data not available | Data not available | Data not available | Data not available |

Future Perspectives and Translational Research Opportunities

Development of Novel 2-Methyl-3-N,N-dimethylaminomethylindole Derivatives with Enhanced Potency and Selectivity

The development of new derivatives from core structures like this compound is a key strategy in medicinal chemistry. nih.govnih.gov By strategically modifying the molecule, researchers aim to enhance its ability to interact with biological targets, thereby increasing its therapeutic power and reducing off-target effects.

Recent approaches in drug design focus on creating hybrid molecules that can interact with multiple targets, which is particularly relevant for complex diseases like cancer and Alzheimer's disease. nih.govresearchgate.net For instance, research on N-phenylpyrimidin-2-amine derivatives has shown that specific modifications can lead to compounds with potent inhibitory activity against cancer-related kinases. nih.gov Similarly, the synthesis of novel aminorex derivatives has been explored to create substances with altered psychoactive effects, demonstrating how minor structural changes can significantly impact biological activity. mdpi.com The synthesis of norbelladine (B1215549) derivatives has also shown that modifications like N-methylation can enhance inhibitory effects on specific enzymes, such as butyrylcholinesterase, which is relevant for Alzheimer's research. mdpi.com These examples underscore the principle that derivatives of this compound could be systematically altered to produce a new generation of highly selective and potent therapeutic agents.

Exploration of Combination Therapies and Drug Delivery Systems